2-(4-Chlorophenyl)-2-morpholinoacetonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUDMLBUDBGODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-26-7 | |
| Record name | (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-chlorobenzonitrile with morpholine under specific conditions. One common method involves the use of a base such as sodium amide in a solvent like toluene. The reaction is carried out at controlled temperatures, usually between 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The conditions vary depending on the desired reaction, with temperatures typically ranging from room temperature to elevated temperatures under controlled environments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-2-morpholinoacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl-Morpholinoacetonitrile
Variations in the chlorine substituent’s position on the phenyl ring lead to distinct physicochemical and biological properties:
Structural Implications :
- Steric Factors: Ortho-substituted analogs face steric clashes between the chlorine and morpholino group, reducing conformational flexibility .
Functional Group Analogs
Non-Chlorinated Analog: α-(4-Morpholinyl)phenylacetonitrile
- CAS : 15190-10-0
- Molecular Formula : C₁₂H₁₄N₂O
- Key Differences : Absence of chlorine reduces molecular weight (202.26 g/mol) and polarity. This compound is less likely to exhibit halogen-dependent bioactivity, such as enzyme inhibition via halogen bonding .
Ketone-Containing Analog: 2-(4-Chlorophenyl)-3-oxopropanenitrile
- CAS : 62538-21-0
- Molecular Formula: C₉H₅ClNO
- Key Differences: Replacement of the morpholino group with a ketone (C=O) reduces basicity and alters solubility. The nitrile and ketone groups may participate in different reaction pathways, such as nucleophilic additions .
Structural Derivatives with Additional Functional Groups
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- CAS : 61437-85-2
- Molecular Formula : C₁₅H₁₂Cl₂N₂
- Key Differences: Introduction of an amino (-NH₂) and methyl (-CH₃) group enhances hydrogen-bonding capacity and steric bulk. Such modifications are common in drug design to improve target affinity .
Fungicide Intermediate: 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane
- CAS : 98595-02-9
- Molecular Formula : C₁₃H₁₄Cl₂N
- Key Differences: A hexane chain replaces the morpholino ring, increasing hydrophobicity. This compound is used in myclobutanil synthesis, highlighting the role of chlorophenyl nitriles in agrochemistry .
Computational Insights
Density Functional Theory (DFT) studies on chlorophenyl derivatives (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one) reveal that substituent positions significantly influence electronic properties like dipole moments and HOMO-LUMO gaps . For this compound, the para-chlorine likely stabilizes the molecule via resonance and inductive effects, enhancing its suitability as a synthetic intermediate.
Biological Activity
2-(4-Chlorophenyl)-2-morpholinoacetonitrile, a compound with the CAS number 33599-26-7, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13ClN2O
- Molecular Weight : 232.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is thought to exert its effects through:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation.
- Receptor Interaction : The compound may interact with receptors that modulate cell signaling pathways related to growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Antiproliferative Effects
In addition to its antimicrobial properties, this compound has shown promising antiproliferative effects in cancer cell lines. Studies conducted on human cancer cell lines indicate that treatment with varying concentrations of this compound leads to significant reductions in cell viability.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 10 µM |
| A549 (Lung Cancer) | 20 µM |
The mechanism underlying these effects is believed to involve the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neurodegenerative Diseases : A study examined the compound's ability to counteract the toxic effects of α-synuclein in models of neurodegenerative diseases like Parkinson's disease. Results indicated a reduction in amyloidogenesis, suggesting a protective effect against neuronal damage .
- Cancer Treatment : In a clinical setting, patients with advanced-stage cancers were administered this compound as part of a combination therapy. Preliminary results showed improved outcomes in terms of tumor regression and patient survival rates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-(4-Chlorophenyl)-2-morpholinoacetonitrile with high yield and purity?
- Answer: A scalable synthesis route involves:
- Step 1: Condensation of 4-chlorophenylacetonitrile with morpholine under acidic or basic catalysis.
- Step 2: Use of Lewis acids (e.g., AlCl₃) to enhance reaction efficiency and control stereochemistry .
- Step 3: Purification via selective crystallization in polar solvents (e.g., ethanol or acetone) to isolate the product from diastereomeric mixtures .
- Key considerations: Optimize reaction time and temperature to minimize byproducts. Monitor progress using TLC or HPLC.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Answer:
- 1H/13C NMR: Assign peaks for the chlorophenyl ring (δ 7.2–7.4 ppm for aromatic protons) and morpholino group (δ 3.4–3.7 ppm for N-CH₂) .
- IR Spectroscopy: Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and morpholine (C-O-C stretch at ~1100 cm⁻¹) .
- HRMS: Validate molecular weight (expected [M+H]+: 265.08) .
Advanced Research Questions
Q. How can researchers mitigate diastereomer formation during the synthesis of this compound?
- Answer:
- Catalytic Isomerization: Use Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) to convert undesired isomers into the target product .
- Solvent Engineering: Employ solvent mixtures (e.g., hexane/ethyl acetate) to selectively crystallize the desired isomer .
- Kinetic vs. Thermodynamic Control: Adjust reaction temperature to favor the thermodynamically stable isomer.
Q. What strategies enhance atom economy in the multi-step synthesis of this compound?
- Answer:
- Convergent Synthesis: Combine nitrile formation and morpholino group introduction in a one-pot reaction .
- Catalytic Methods: Replace stoichiometric reagents (e.g., POCl₃) with catalytic systems (e.g., FeCl₃) to reduce waste .
- Table: Comparison of atom economy for common steps:
| Step | Traditional Method | Optimized Method |
|---|---|---|
| Nitrile Formation | 65% | 85% (catalytic) |
| Morpholino Addition | 70% | 92% (one-pot) |
Q. How do solvent polarity and temperature influence the crystallization efficiency of intermediates?
- Answer:
- Polar Solvents (e.g., MeOH): Enhance solubility of polar intermediates at elevated temperatures, followed by cooling to induce crystallization .
- Low-Temperature Crystallization (0–5°C): Reduces co-precipitation of impurities. For example, acetonitrile at 4°C yields >95% pure product .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields across studies?
- Answer:
- Parameter Screening: Systematically test variables (e.g., catalyst loading, solvent ratios) to identify critical factors.
- Impurity Profiling: Use GC-MS or LC-MS to detect side products (e.g., unreacted morpholine or chlorophenyl derivatives) .
- Case Study: A 2022 study reported 75% yield using AlCl₃, while a 2023 paper achieved 88% with BF₃·Et₂O. The discrepancy was traced to differences in moisture control during catalysis .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
- Answer: It serves as a key intermediate in:
- Antifungal Agents: Derivatives with morpholino groups exhibit activity against Candida spp. via inhibition of ergosterol biosynthesis .
- Kinase Inhibitors: The nitrile group acts as a hydrogen-bond acceptor in ATP-binding pocket interactions .
Methodological Best Practices
Q. What precautions are necessary for handling and storing this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
